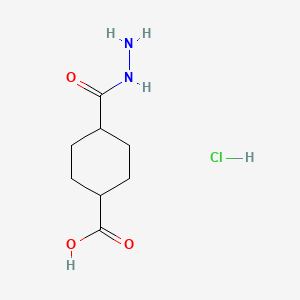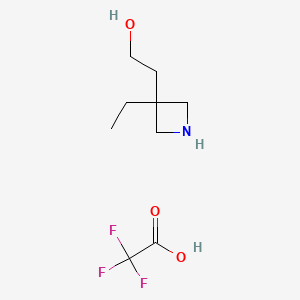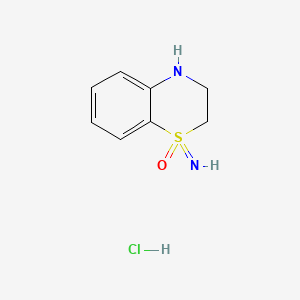![molecular formula C5H7ClN4 B6608434 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride CAS No. 2839156-52-2](/img/structure/B6608434.png)
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is a chemical compound that features a diazirine group attached to an imidazole ring. This compound is of interest due to its unique photoreactive properties, which make it useful in various scientific applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride typically involves the formation of the diazirine ring followed by its attachment to the imidazole moiety. The diazirine ring can be synthesized through the reaction of a suitable precursor with a diazo compound under specific conditions. The imidazole ring is then introduced through a coupling reaction, often facilitated by a catalyst such as silver oxide in a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can generate a reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diazirine group is replaced by other functional groups.
Common Reagents and Conditions
Photolysis: UV light (around 365 nm) is commonly used to induce photolysis.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and catalysts like silver oxide are used.
Major Products
Aplicaciones Científicas De Investigación
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic acid N-hydroxysuccinimide ester
- 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane
Uniqueness
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is unique due to its combination of a diazirine group with an imidazole ring, providing both photoreactivity and the chemical versatility of the imidazole moiety. This makes it particularly useful in applications requiring precise molecular interactions and labeling.
Propiedades
IUPAC Name |
5-(3H-diazirin-3-ylmethyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c1(5-8-9-5)4-2-6-3-7-4;/h2-3,5H,1H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSXDXHQMMUBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC2N=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate](/img/structure/B6608351.png)
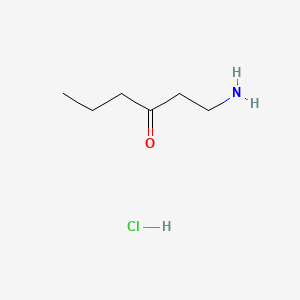
![Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608367.png)
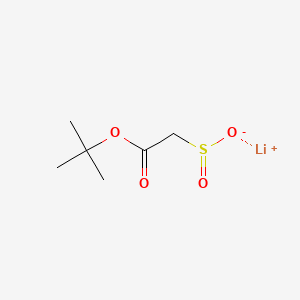
![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608391.png)
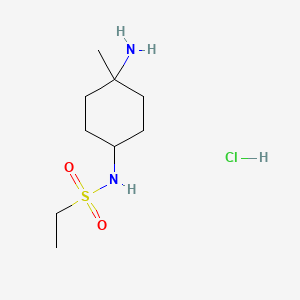

![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
